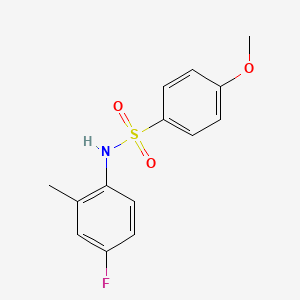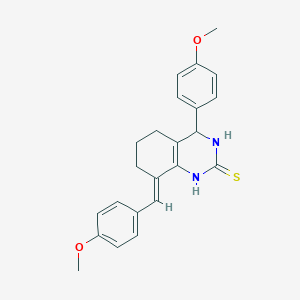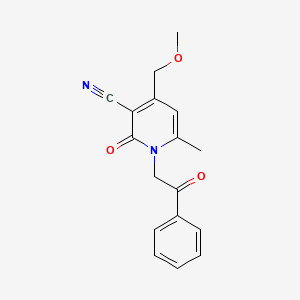![molecular formula C18H16N4O2 B5374843 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5374843.png)
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole varies depending on its application. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease studies, it has been shown to inhibit acetylcholinesterase activity and increase acetylcholine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole has been shown to have several biochemical and physiological effects in various studies. In anticancer studies, this compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth in animal models. In Alzheimer's disease studies, it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research and development of 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole. In medicinal chemistry, further studies are needed to optimize its anticancer and Alzheimer's disease therapeutic potential, including in vivo studies and clinical trials. In addition, more research is needed to explore its potential as a fluorescent probe and OLED material, including optimization of its photoluminescence properties and device performance. Finally, further studies are needed to explore its potential applications in other fields, such as catalysis and sensing.
In conclusion, 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole is a compound that has shown promising results in various scientific fields, including medicinal chemistry, materials science, and biochemistry. Further research is needed to fully explore its potential applications and optimize its properties for various uses.
Métodos De Síntesis
The synthesis of 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole involves the reaction of 4-methoxy-1-naphthylamine with 2-bromo-5-methyl-1,3-oxazole in the presence of a base, followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide. This method has been optimized and improved by several researchers, resulting in high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to inhibit acetylcholinesterase activity and improve cognitive function in animal models.
In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been investigated as a potential material for organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield and good thermal stability.
Propiedades
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-5-methyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-16(9-22-11-19-10-20-22)21-18(24-12)15-7-8-17(23-2)14-6-4-3-5-13(14)15/h3-8,10-11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLCUQHUBQVZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C3=CC=CC=C32)OC)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![methyl {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B5374790.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)
![3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5374812.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)
![N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B5374821.png)
![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)
